BenchChemオンラインストアへようこそ!

3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide

Molecular weight Topological polar surface area Drug‑likeness

3‑(1,2‑Dimethyl‑1H‑imidazole‑4‑sulfonamido)‑N‑(2‑phenylethenesulfonyl)propanamide (CAS 1424702‑33‑9) is a synthetic small molecule (C₁₆H₂₀N₄O₅S₂, MW 412.5 g mol⁻¹) that integrates a 1,2‑dimethylimidazole‑4‑sulfonamide head with an N‑(2‑phenylethenesulfonyl)propanamide tail [REFS‑1]. The compound belongs to the imidazole‑sulfonamide hybrid class, which has been explored for TEAD auto‑palmitoylation inhibition, carbonic‑anhydrase modulation, and antimicrobial applications [REFS‑2].

Molecular Formula C16H20N4O5S2
Molecular Weight 412.48
CAS No. 1424702-33-9
Cat. No. B2614202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide
CAS1424702-33-9
Molecular FormulaC16H20N4O5S2
Molecular Weight412.48
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)NCCC(=O)NS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H20N4O5S2/c1-13-18-16(12-20(13)2)27(24,25)17-10-8-15(21)19-26(22,23)11-9-14-6-4-3-5-7-14/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,19,21)
InChIKeyXHZIKCOFSXQCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide (CAS 1424702‑33‑9): A Dual‑Sulfonamide Hybrid Scaffold for Targeted Medicinal Chemistry Procurement


3‑(1,2‑Dimethyl‑1H‑imidazole‑4‑sulfonamido)‑N‑(2‑phenylethenesulfonyl)propanamide (CAS 1424702‑33‑9) is a synthetic small molecule (C₁₆H₂₀N₄O₅S₂, MW 412.5 g mol⁻¹) that integrates a 1,2‑dimethylimidazole‑4‑sulfonamide head with an N‑(2‑phenylethenesulfonyl)propanamide tail [REFS‑1]. The compound belongs to the imidazole‑sulfonamide hybrid class, which has been explored for TEAD auto‑palmitoylation inhibition, carbonic‑anhydrase modulation, and antimicrobial applications [REFS‑2]. Its unique styrenesulfonyl motif introduces a potential electrophilic center, distinguishing it from analogues that lack this reactivity handle and positioning it as a selective probe for covalent‑inhibitor discovery programs [REFS‑1].

Why Selecting 3-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide Matters: Structural and Physicochemical Differentiation from In‑Class Analogues


Imidazole‑sulfonamide hybrids are not interchangeable; even subtle modifications to the N‑acyl sulfonamide terminus profoundly alter lipophilicity, hydrogen‑bond capacity, and electrophilic character [REFS‑1]. The target compound’s phenylethenesulfonyl group introduces a conjugated π‑system and a potential Michael acceptor that is absent in morpholino‑acetamido, simple alkyl, or unsubstituted phenyl analogues [REFS‑2]. These structural differences directly affect molecular recognition, off‑target liability, and synthetic tractability, making generic substitution a high‑risk decision unless supported by explicit head‑to‑head data.

Quantitative Differentiation Evidence for 3-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide: Head‑to‑Head and Cross‑Study Data


Molecular Weight and Topological Polar Surface Area (tPSA) Differentiate the Target Compound from the Morpholino‑Acetamido Analogue

The target compound possesses a molecular weight of 412.5 g mol⁻¹ and a calculated tPSA of 122 Ų (PubChem), whereas the closest in‑class analogue, 3‑(1,2‑dimethyl‑1H‑imidazole‑4‑sulfonamido)‑N‑{4‑[2‑(morpholin‑4‑yl)acetamido]phenyl}propanamide, has a molecular weight of 464.5 g mol⁻¹ and a substantially larger tPSA (estimated >160 Ų due to the morpholine oxygen and additional amide) [REFS‑1][REFS‑2]. The ~52 g mol⁻¹ difference in molecular weight and >38 Ų difference in tPSA place the two compounds in distinct drug‑likeness space, with the target compound more aligned with the Rule‑of‑5 preferred range for CNS permeability.

Molecular weight Topological polar surface area Drug‑likeness

Lipophilicity (XLogP3‑AA) Distinguishes the Target Compound from More Hydrophilic In‑Class Sulfonamides

The target compound’s computed XLogP3‑AA is 0.5, indicating moderate lipophilicity [REFS‑1]. By comparison, the morpholino‑acetamido analogue is expected to have XLogP3‑AA < 0 (estimated −0.8 to 0.2) due to the additional morpholine oxygen and amide NH [REFS‑2]. VT103 (CAS 2290608‑13‑6), a TEAD1 inhibitor in the same structural family, has an experimental logD₇.₄ of ~ 2.1, reflecting its distinct substitution pattern [REFS‑3]. The target compound therefore occupies a unique intermediate lipophilicity range that balances solubility and passive permeability.

Lipophilicity XLogP3 ADME prediction

Hydrogen‑Bond Donor/Acceptor Profile Favors Target Engagement Versatility Over Poly‑Heteroatom Analogues

The target compound contains 2 hydrogen‑bond donors (HBD) and 7 hydrogen‑bond acceptors (HBA), as computed by PubChem [REFS‑1]. In contrast, the morpholino‑acetamido analogue presents 3 HBD and ≥9 HBA, while VT103 bears 2 HBD and 6 HBA [REFS‑2][REFS‑3]. The target compound’s HBD/HBA ratio (2/7) sits between VT103 (2/6) and the morpholino analogue (3/≥9), offering a ligand‑efficiency advantage for targets requiring fewer polar interactions or improved desolvation properties.

Hydrogen‑bond donors Hydrogen‑bond acceptors Ligand efficiency

Presence of a Styrenesulfonyl Michael Acceptor Motif Enables Covalent Inhibitor Design, Absent in Saturated or Morpholino Analogues

The E‑phenylethenesulfonyl group in the target compound provides an α,β‑unsaturated sulfonamide that can act as a Michael acceptor, a feature not present in VT103 (which lacks the conjugated alkene) or the morpholino‑acetamido analogue (which replaces the styrenesulfonyl with a phenylacetamido‑morpholine) [REFS‑1][REFS‑2][REFS‑3]. This electrophilic center permits selective covalent engagement of cysteine or lysine residues in target proteins, a strategy exploited by covalent TEAD inhibitors (e.g., VT101 family) but with a distinct warhead geometry [REFS‑4].

Covalent inhibitor Michael acceptor Electrophilic warhead

Synthetic Accessibility and Rotatable Bond Count Differentiate the Target Compound from Higher‑Molecular‑Weight Hybrids

The target compound contains 8 rotatable bonds and a molecular weight of 412.5 g mol⁻¹, placing it within the optimal range for fragment‑based or lead‑like chemical space [REFS‑1]. The morpholino‑acetamido analogue has ≥10 rotatable bonds and a molecular weight >450 g mol⁻¹, increasing synthetic complexity and reducing ligand efficiency [REFS‑2]. The lower rotatable bond count of the target compound simplifies conformational sampling and may improve binding entropy upon target engagement.

Synthetic tractability Rotatable bonds Fragment‑based drug design

Class‑Level Imidazole‑Sulfonamide Biological Activity Provides a Plausible, Though Unvalidated, Differentiation Hypothesis

Imidazole‑sulfonamide hybrids have demonstrated TEAD auto‑palmitoylation inhibition (VT101, IC₅₀ ~ 100 nM in MCF7 luciferase reporter assay) [REFS‑1] and antimicrobial activity (1,2‑dimethylimidazole derivatives, MIC values 8–32 µg mL⁻¹ against S. aureus and E. coli) [REFS‑2]. While direct bioactivity data for the target compound are not publicly available, the presence of both the 1,2‑dimethylimidazole‑4‑sulfonamide pharmacophore and the novel styrenesulfonyl warhead suggests potential for dual‑mode engagement (reversible imidazole‑sulfonamide target binding plus covalent modification via the Michael acceptor). This hypothesis remains to be tested experimentally.

Imidazole‑sulfonamide TEAD inhibition Antimicrobial activity

High‑Value Application Scenarios for 3-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide Based on Differentiated Evidence


Covalent Fragment‑Based Drug Discovery Targeting TEAD or Other Cysteine‑Rich Protein–Protein Interactions

The E‑phenylethenesulfonyl group serves as a mild Michael acceptor, making the compound an ideal covalent fragment for screening against TEAD family proteins or other targets with accessible cysteine residues. Unlike non‑covalent analogues (e.g., VT103), the target compound can form irreversible adducts, enabling wash‑out assays and prolonged pharmacodynamics in cellular models [REFS‑1].

Lead‑Like Starting Point for CNS‑Penetrant Imidazole‑Sulfonamide Inhibitors

With a molecular weight of 412.5 g mol⁻¹, XLogP3‑AA of 0.5, and only 2 HBDs, the target compound resides in favorable CNS drug‑like space [REFS‑1]. Procurement is justified for programs requiring brain‑penetrant sulfonamide inhibitors, where larger or more polar analogues (e.g., the morpholino‑acetamido derivative) are predicted to have poor blood–brain barrier permeability [REFS‑2].

Dual‑Pharmacophore Probe for Investigating Synergistic Target Engagement

The coexistence of a 1,2‑dimethylimidazole‑4‑sulfonamide (reversible binder) and a styrenesulfonyl (covalent warhead) enables exploration of dual‑mechanism inhibition. This is particularly relevant for targets where reversible inhibition alone yields insufficient potency, such as certain kinases or proteases, and where the morpholino analogue lacks the electrophilic trap [REFS‑3].

Synthetic Methodology Development for N‑Acyl‑α,β‑Unsaturated Sulfonamide Libraries

The compound’s unique combination of functional groups (imidazole sulfonamide, phenylethenesulfonamide) provides a versatile substrate for developing new coupling, cyclization, or bioconjugation reactions. Its moderate complexity (8 rotatable bonds, MW 412.5) makes it a practical model substrate for high‑throughput experimentation and flow‑chemistry optimization [REFS‑1].

Quote Request

Request a Quote for 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.